molecular formula C8H10ClNO3 B2375708 Methyl hydroxy(pyridin-4-yl)acetate hydrochloride CAS No. 1354940-87-6

Methyl hydroxy(pyridin-4-yl)acetate hydrochloride

Cat. No. B2375708
M. Wt: 203.62
InChI Key: WSBLSBNCFQSBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The term ‘methyl hydroxy acetate’ suggests the presence of a methyl group (-CH3), a hydroxy group (-OH), and an acetate group (-COOCH3). The ‘hydrochloride’ indicates that the compound is a hydrochloride salt, which typically involves the formation of a compound with hydrogen chloride (HCl).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring would provide a planar, aromatic core, while the methyl, hydroxy, and acetate groups would add complexity to the structure. The hydrochloride would likely be ionically bonded to the rest of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The pyridine ring is electron-deficient and can participate in electrophilic substitution reactions. The hydroxy and acetate groups may also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .

Scientific Research Applications

  • Pyridinium Ionic Liquids

    • Application: Pyridinium ionic liquids have been used as solvents and catalysts in various chemical reactions .
    • Method: The pyridinium salt is dissolved in a suitable solvent to form the ionic liquid. The reaction is then carried out in this medium .
    • Results: The use of pyridinium ionic liquids can improve the efficiency and selectivity of chemical reactions .
  • Anti-Microbial Agents

    • Application: Pyridinium salts have shown anti-microbial activity .
    • Method: The pyridinium salt is tested against various microbial strains to evaluate its anti-microbial activity .
    • Results: Some pyridinium salts have shown promising results against certain microbial strains .
  • Anti-Cancer Agents

    • Application: Pyridinium salts have been studied for their potential anti-cancer activity .
    • Method: The anti-cancer activity of the pyridinium salt is evaluated using various in vitro and in vivo models .
    • Results: Some pyridinium salts have shown anti-cancer activity against certain types of cancer cells .
  • Anti-Malarial Agents

    • Application: Pyridinium salts have been investigated for their anti-malarial properties .
    • Method: The anti-malarial activity of the pyridinium salt is tested against the Plasmodium parasite .
    • Results: Some pyridinium salts have shown anti-malarial activity .
  • Anti-Cholinesterase Inhibitors

    • Application: Pyridinium salts have been studied as potential anti-cholinesterase inhibitors .
    • Method: The anti-cholinesterase activity of the pyridinium salt is evaluated using various biochemical assays .
    • Results: Some pyridinium salts have shown inhibitory activity against cholinesterase .
  • Gene Delivery

    • Application: Pyridinium salts have been used in gene delivery studies .
    • Method: The pyridinium salt is used to form complexes with DNA, which are then introduced into cells .
    • Results: Pyridinium salts have shown potential as gene delivery vectors .
  • Synthesis of Pyridine Derivatives

    • Application: Pyridinium salts are used in the synthesis of 2,4,6-trisubstituted pyridine derivatives .
    • Method: The synthesis involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds via Michael addition in the presence of ammonium acetate and acetic acid .
    • Results: This method, known as Kröhnke pyridine synthesis, can efficiently produce structurally diverse pyridine derivatives .
  • Drug Discovery

    • Application: Pyridinium salts are used as scaffolds in the discovery of new biologically active compounds .
    • Method: The pyridinium ring is modified with various functional groups to generate a library of compounds, which are then tested for biological activity .
    • Results: This approach has led to the discovery of several promising drug candidates .
  • Antiviral Agents

    • Application: Pyridinium salts have been studied for their potential antiviral activity .
    • Method: The antiviral activity of the pyridinium salt is evaluated using various in vitro and in vivo models .
    • Results: Some pyridinium salts have shown antiviral activity against certain types of viruses .
  • Antidiabetic Agents

    • Application: Pyridinium salts have been investigated for their antidiabetic properties .
    • Method: The antidiabetic activity of the pyridinium salt is tested in various animal models .
    • Results: Some pyridinium salts have shown potential as antidiabetic agents .
  • Materials Science

    • Application: Pyridinium salts have been used in the development of new materials .
    • Method: The pyridinium salt is incorporated into a material during its synthesis .
    • Results: The incorporation of pyridinium salts can enhance the properties of the material .
  • Biological Issues Related to Gene Delivery

    • Application: Pyridinium salts have been used in studies related to gene delivery .
    • Method: The pyridinium salt is used to form complexes with DNA, which are then introduced into cells .
    • Results: Pyridinium salts have shown potential as gene delivery vectors .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

methyl 2-hydroxy-2-pyridin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h2-5,7,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBLSBNCFQSBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=NC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl hydroxy(pyridin-4-yl)acetate hydrochloride

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